An In-depth Technical Guide to 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside: Structure, Properties, and Applications
An In-depth Technical Guide to 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial chromogenic substrate in biochemical and clinical research. This document details its chemical structure, physical properties, and, most importantly, its application in enzymatic assays with detailed experimental protocols.
Core Structural and Physicochemical Properties
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as p-Nitrophenyl-N-acetyl-α-D-glucosaminide, is a synthetic glycoside. Its structure consists of an N-acetylglucosamine moiety linked to a 4-nitrophenyl group via an alpha-glycosidic bond.[1][2] This nitrophenyl group is the key to its function as a chromogenic substrate; upon enzymatic cleavage, it releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[3][4][5]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₈ | [1][2] |
| Molecular Weight | 342.30 g/mol | [1][2] |
| CAS Number | 10139-02-3 | [1][2] |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | [1][2] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Soluble in water, warm ethanol, and methanol. | [6] |
| Storage Temperature | -20°C, protected from light. | [6] |
Spectroscopic Data
Detailed spectroscopic data is essential for the verification of the compound's identity and purity. 1H NMR, 13C NMR, and other spectral data for 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside are available in public databases such as PubChem (CID 82398).[2] Researchers are encouraged to consult these resources for in-depth spectral analysis.
Applications in Enzymatic Assays
The primary application of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is as a chromogenic substrate for various glycoside hydrolases. The enzymatic hydrolysis of the glycosidic bond releases 4-nitrophenol, which exhibits a distinct yellow color under alkaline conditions and can be quantified by measuring its absorbance at approximately 400-405 nm.[3][7][8]
Below are detailed protocols for two common enzymatic assays that utilize this substrate.
Alpha-Glucosidase Activity Assay
This assay is widely used for the determination of α-glucosidase activity and for the screening of potential inhibitors, which is particularly relevant in the research and development of treatments for type 2 diabetes.[1][9]
Experimental Protocol:
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNPGlcNAc)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
Test compounds and a positive control (e.g., Acarbose)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in cold phosphate buffer to the desired concentration.
-
Prepare a stock solution of pNPGlcNAc in phosphate buffer.
-
Dissolve test compounds and the positive control in DMSO to create stock solutions, then dilute to the desired concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPGlcNAc solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the liberated 4-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme, substrate, and test compound).
-
-
Logical Workflow for Alpha-Glucosidase Inhibition Assay:
N-Acetyl-β-D-hexosaminidase (NAGase) Activity Assay
This assay is crucial for the diagnosis and monitoring of certain lysosomal storage diseases and can also be an indicator of renal tubular injury.[10]
Experimental Protocol:
Materials and Reagents:
-
N-Acetyl-β-D-hexosaminidase (from a biological sample like urine or serum, or a purified source)
-
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (pNPGlcNAc)
-
Citrate buffer (e.g., 0.1 M, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium borate buffer, pH 10.0)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of pNPGlcNAc in citrate buffer (e.g., 2.4 mM).[10]
-
Dilute the biological sample containing NAGase in an appropriate buffer if necessary.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate solution at 37°C.
-
Add the enzyme solution (biological sample) to the substrate solution to start the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution. This also raises the pH, leading to the full development of the yellow color of the 4-nitrophenoxide ion.
-
Measure the absorbance at 400 nm using a spectrophotometer.
-
-
Calculation of Enzyme Activity:
-
The enzyme activity can be calculated based on the rate of absorbance increase and the molar extinction coefficient of 4-nitrophenol under the assay conditions.
-
Signaling Pathway of Enzymatic Cleavage:
Conclusion
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Its properties as a chromogenic substrate allow for simple, reliable, and quantifiable measurement of key enzyme activities. The detailed protocols provided in this guide serve as a starting point for the development and implementation of robust enzymatic assays in the laboratory. For further details on the structural and spectral properties, researchers are directed to the comprehensive data available in public chemical databases.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | C14H18N2O8 | CID 82398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynlab.com [chemsynlab.com]
- 4. goldbio.com [goldbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 3459-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
